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Compound of Interest

Compound Name:
3-(4-Cyano-3-fluorophenyl)-1-

propene

Cat. No.: B1323584 Get Quote

Abstract: This guide provides a comparative analysis of the predicted physicochemical and

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 4-allyl-2-

fluorobenzonitrile and two structural analogs: 2-fluorobenzonitrile and 4-allylbenzonitrile.

Lacking direct experimental data for 4-allyl-2-fluorobenzonitrile, this report leverages

established in silico modeling techniques to predict key properties relevant to drug discovery

and development. The objective is to offer researchers a comparative baseline for these

molecules, highlighting the influence of the allyl and fluoro functional groups on their drug-like

characteristics. Methodologies for property prediction and molecular docking are detailed to

provide a framework for further computational studies.

Comparative Data of Predicted Molecular Properties
To understand the potential of 4-allyl-2-fluorobenzonitrile as a lead compound, its properties

were predicted and compared against two simpler, structurally related molecules. This

comparison helps to elucidate the specific contributions of the fluoro and allyl moieties to the

overall molecular profile. All data presented below were generated using computational

models.

Predicted Physicochemical Properties
The following table summarizes the core physicochemical properties predicted for the

compounds. These parameters are fundamental in determining a molecule's behavior in a

biological system, influencing everything from solubility to membrane permeability.
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Property
4-allyl-2-
fluorobenzonitrile

2-fluorobenzonitrile 4-allylbenzonitrile

Molecular Formula C₁₀H₈FN C₇H₄FN C₁₀H₉N

Molecular Weight (

g/mol )
161.18 121.11 143.19

LogP (Consensus) 2.45 1.61 2.59

Water Solubility

(LogS)
-2.89 -1.86 -2.91

Topological Polar

Surface Area (Å²)
23.79 23.79 23.79

Number of Rotatable

Bonds
2 0 2

Lipinski's Rule of Five

Violations
0 0 0

Predicted ADMET Properties
The ADMET profile of a compound is critical for its success as a drug. The table below outlines

key predicted pharmacokinetic and toxicity properties.[1][2]
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ADMET Property
4-allyl-2-
fluorobenzonitrile

2-fluorobenzonitrile 4-allylbenzonitrile

GI Absorption High High High

Blood-Brain Barrier

(BBB) Permeant
Yes Yes Yes

P-glycoprotein (P-gp)

Substrate
No No No

CYP1A2 Inhibitor No No Yes

CYP2C9 Inhibitor Yes No No

CYP2C19 Inhibitor Yes No Yes

CYP2D6 Inhibitor No No No

CYP3A4 Inhibitor No No No

Lead-likeness

Violations
0 0 1 (LogP > 3.5)

Experimental and Computational Protocols
The following sections describe generalized protocols for the in silico analyses cited in this

guide. These methods are standard in computational drug discovery for predicting molecular

properties and interactions.[3][4]

ADMET and Physicochemical Property Prediction
Prediction of ADMET and physicochemical properties is performed using Quantitative

Structure-Activity Relationship (QSAR) models. These models are built from large datasets of

experimentally verified chemical structures and their associated properties.

Protocol:

Ligand Preparation: The 2D structure of the molecule (e.g., 4-allyl-2-fluorobenzonitrile) is

drawn or obtained as a SMILES (Simplified Molecular Input Line Entry System) string.
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Input to Prediction Tool: The SMILES string is submitted to a web-based prediction platform

such as SwissADME or pkCSM.[5]

Model Calculation: The platform calculates a wide range of molecular descriptors from the

structure. These descriptors are then fed into pre-trained machine learning models to predict

properties including LogP, water solubility, gastrointestinal absorption, Blood-Brain Barrier

penetration, and interactions with cytochrome P450 (CYP) enzymes.[2][5]

Data Compilation: The predicted values are compiled and analyzed to assess the drug-

likeness and potential liabilities of the compound.

Molecular Docking for Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation and

binding affinity of a ligand when it interacts with a target protein.[6][7]

Protocol:

Receptor Preparation:

Obtain the 3D crystal structure of the target protein from a repository like the Protein Data

Bank (PDB).

Prepare the protein using software like UCSF Chimera or AutoDockTools.[8] This involves

removing water molecules, adding hydrogen atoms, and assigning partial charges.

Ligand Preparation:

Generate the 3D conformation of the ligand from its 2D structure.

Minimize the energy of the ligand structure.

Define the rotatable bonds to allow for conformational flexibility during docking.[9]

Grid Generation: Define a "docking box" or grid around the active site of the receptor. This

grid pre-calculates the energetic properties of the binding pocket, speeding up the docking

process.
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Docking Simulation:

Use a docking program like AutoDock Vina to systematically sample different

conformations and orientations of the ligand within the defined grid.[8]

The software employs a search algorithm to explore possible binding poses.[10]

Scoring and Analysis:

Each generated pose is evaluated using a scoring function, which estimates the binding

affinity (e.g., in kcal/mol). The pose with the lowest energy score is typically considered the

most favorable.

Analyze the best-scoring pose to identify key molecular interactions (e.g., hydrogen

bonds, hydrophobic interactions) between the ligand and receptor.

Visualization of In Silico Workflows
Diagrams are essential for visualizing complex computational processes. The following

workflows are represented using the DOT language for Graphviz.
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Caption: General workflow for in silico modeling and analysis of small molecules.
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Caption: Decision tree for lead optimization based on predicted properties.

Comparative Discussion
The in silico analysis reveals distinct differences between 4-allyl-2-fluorobenzonitrile and its

structural analogs, primarily driven by the presence and interplay of the allyl and fluoro groups.

Physicochemical Profile: The addition of the allyl group significantly increases the molecular

weight and LogP (lipophilicity) compared to 2-fluorobenzonitrile. The LogP of 4-allyl-2-

fluorobenzonitrile (2.45) is similar to that of 4-allylbenzonitrile (2.59), suggesting the allyl

group is the primary driver of lipophilicity. Increased lipophilicity can influence membrane

permeability but may also reduce aqueous solubility, as reflected in the predicted LogS
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values. All three compounds adhere to Lipinski's Rule of Five, indicating good "drug-like"

physicochemical properties.

ADMET Profile: All three compounds are predicted to have high gastrointestinal absorption

and the ability to cross the blood-brain barrier, a common feature for small, lipophilic

molecules. A key differentiator lies in their predicted interaction with cytochrome P450 (CYP)

enzymes, which are crucial for drug metabolism.

2-fluorobenzonitrile shows the cleanest profile, with no predicted inhibition of the major

CYP isoforms tested.

4-allylbenzonitrile is predicted to inhibit CYP1A2 and CYP2C19.

4-allyl-2-fluorobenzonitrile presents a mixed profile, with predicted inhibition of CYP2C9

and CYP2C19. This suggests that the combination of the fluoro and allyl groups creates a

structural motif recognized by these specific enzymes. Such inhibition is a potential liability

in drug development, as it can lead to drug-drug interactions.

Conclusion
Based on this in silico modeling study, 4-allyl-2-fluorobenzonitrile is a small, lipophilic molecule

with predicted high absorption and CNS penetration. However, its potential for inhibiting key

drug-metabolizing enzymes (CYP2C9 and CYP2C19) warrants caution and would require

experimental validation.

When compared to its analogs, the addition of the allyl group increases lipophilicity, while the

combination of both fluoro and allyl groups appears to introduce potential CYP inhibition

liabilities not seen in the simpler 2-fluorobenzonitrile. For researchers considering this scaffold,

efforts to mitigate CYP inhibition—perhaps by modifying the allyl group or its position—may be

a critical step in the lead optimization process. This guide serves as a foundational dataset to

inform such future design and experimental work.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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